Cas no 862811-13-0 (2-cyclohexyl-N-(4-{imidazo1,2-apyrimidin-2-yl}phenyl)acetamide)

2-cyclohexyl-N-(4-{imidazo1,2-apyrimidin-2-yl}phenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide
- Cyclohexaneacetamide, N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-
- F0657-0330
- 862811-13-0
- 2-cyclohexyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide
- Z111566576
- AKOS001811285
- 2-cyclohexyl-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide
- 2-cyclohexyl-N-(4-{imidazo1,2-apyrimidin-2-yl}phenyl)acetamide
-
- Inchi: 1S/C20H22N4O/c25-19(13-15-5-2-1-3-6-15)22-17-9-7-16(8-10-17)18-14-24-12-4-11-21-20(24)23-18/h4,7-12,14-15H,1-3,5-6,13H2,(H,22,25)
- InChI Key: OMJOIZVAHCOTHD-UHFFFAOYSA-N
- SMILES: C1(CC(NC2=CC=C(C3=CN4C(=N3)N=CC=C4)C=C2)=O)CCCCC1
Computed Properties
- Exact Mass: 334.17936134g/mol
- Monoisotopic Mass: 334.17936134g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 443
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 59.3Ų
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- pka: 14.49±0.70(Predicted)
2-cyclohexyl-N-(4-{imidazo1,2-apyrimidin-2-yl}phenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0657-0330-2μmol |
2-cyclohexyl-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide |
862811-13-0 | 90%+ | 2μmol |
$57.0 | 2023-11-21 | |
Life Chemicals | F0657-0330-2mg |
2-cyclohexyl-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide |
862811-13-0 | 90%+ | 2mg |
$59.0 | 2023-11-21 | |
Life Chemicals | F0657-0330-1mg |
2-cyclohexyl-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide |
862811-13-0 | 90%+ | 1mg |
$54.0 | 2023-11-21 |
2-cyclohexyl-N-(4-{imidazo1,2-apyrimidin-2-yl}phenyl)acetamide Related Literature
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
Additional information on 2-cyclohexyl-N-(4-{imidazo1,2-apyrimidin-2-yl}phenyl)acetamide
Introduction to 2-cyclohexyl-N-(4-{imidazo[1,2-apyrimidin-2-yl}phenyl)acetamide (CAS No. 862811-13-0)
2-cyclohexyl-N-(4-{imidazo[1,2-apyrimidin-2-yl}phenyl)acetamide, identified by its CAS number 862811-13-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural features of 2-cyclohexyl-N-(4-{imidazo[1,2-apyrimidin-2-yl}phenyl)acetamide include a cyclohexyl group and an imidazo[1,2-apyrimidin-2-yl}phenyl moiety, which contribute to its unique chemical and biological properties.
The imidazo[1,2-apyrimidin] core is a well-known pharmacophore that has been extensively explored in the development of drugs targeting various diseases. This heterocyclic system is characterized by its ability to interact with biological targets in a highly specific manner, making it an attractive scaffold for drug design. The phenyl ring attached to the imidazo[1,2-apyrimidin] unit further enhances the compound's potential by providing additional binding sites and modulating its pharmacokinetic profile.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of imidazo[1,2-apyrimidin] derivatives. These compounds have shown promise in preclinical studies as inhibitors of kinases, transcription factors, and other key enzymes involved in cellular signaling pathways. The cyclohexyl group in 2-cyclohexyl-N-(4-{imidazo[1,2-apyrimidin-2-yl}phenyl)acetamide plays a crucial role in stabilizing the molecule's three-dimensional structure, which is essential for its interaction with biological targets.
The synthesis of 2-cyclohexyl-N-(4-{imidazo[1,2-apyrimidin-2-yl}phenyl)acetamide involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as multi-step organic synthesis and palladium-catalyzed cross-coupling reactions, are often employed to achieve high yields and purity. The process typically begins with the preparation of the imidazo[1,2-apyrimidin] core through condensation reactions between appropriate precursors.
Once the imidazo[1,2-apyrimidin] scaffold is synthesized, it is further functionalized by introducing the phenyl ring and the cyclohexyl group. These modifications are critical for optimizing the compound's biological activity and pharmacokinetic properties. The use of protective groups and selective deprotection strategies ensures that each functionalization step proceeds with high fidelity.
The pharmacological profile of 2-cyclohexyl-N-(4-{imidazo[1,2-apyrimidin-2-yl}phenyl)acetamide has been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits potent activity against several target proteins associated with cancer progression and inflammation. Its ability to modulate key signaling pathways makes it a promising candidate for the development of new therapeutic strategies.
In particular, research has highlighted the compound's potential as an inhibitor of Janus kinases (JAKs), which are involved in various inflammatory and autoimmune diseases. By selectively inhibiting JAK activity, 2-cyclohexyl-N-(4-{imidazo[1,2-apyrimidin-2-yl}phenyl)acetamide may help reduce inflammation and mitigate symptoms associated with these conditions. Additionally, studies have shown that this compound can interfere with tyrosine kinase signaling pathways that are often dysregulated in cancer cells.
The structural integrity and chemical stability of 862811-13-0 are also important considerations in its development as a pharmaceutical agent. The cyclohexyl group contributes to the molecule's solubility and bioavailability, while the imidazo[1,2-apyrimidin] core ensures strong binding affinity to biological targets. These factors collectively contribute to the compound's overall efficacy and safety profile.
Ongoing research continues to explore new derivatives of 862811-13-0 with enhanced pharmacological properties. By modifying various structural components, scientists aim to develop more effective and targeted therapeutic agents. Computational modeling and high-throughput screening techniques are being employed to identify promising candidates for further development.
The potential applications of 862811-13-0 extend beyond oncology and inflammation management. Emerging evidence suggests that this compound may have utility in treating neurological disorders by modulating neurotransmitter signaling pathways. Furthermore, its ability to interact with multiple targets makes it a versatile scaffold for designing drugs with broad therapeutic applications.
In conclusion, 86281113 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The combination of a cyclohexyl group and an imidazo[1,12pyridine moiety provides a robust framework for developing novel therapeutic agents targeting various diseases. As research progresses,the full potential of this compound is expected to be realized,leading to innovative treatments for patients worldwide.
862811-13-0 (2-cyclohexyl-N-(4-{imidazo1,2-apyrimidin-2-yl}phenyl)acetamide) Related Products
- 252010-04-1(ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate)
- 1862481-11-5(1-Methyl-N-(piperidin-3-yl)cyclopropane-1-carboxamide)
- 1416440-38-4(Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate)
- 1804316-02-6(Ethyl 4-(bromomethyl)-3-fluoro-5-(trifluoromethoxy)pyridine-2-acetate)
- 937655-29-3(2-(2-methoxy-1,3-thiazol-5-yl)ethan-1-amine)
- 2567504-41-8(2-amino-2-methyl-3-(pyridin-2-yl)propan-1-ol dihydrochloride)
- 1822867-07-1(Ethyl 2-bromo-4,6-dimethoxybenzoate)
- 477536-25-7((2E)-N-3-(1,3-benzoxazol-2-yl)phenyl-3-(5-nitrothiophen-2-yl)prop-2-enamide)
- 1179808-97-9(2-Bromo-6-fluoro-4-hydroxybenzenesulfonyl chloride)
- 1807062-50-5(Ethyl 2-amino-3-(1-chloro-2-oxopropyl)benzoate)




